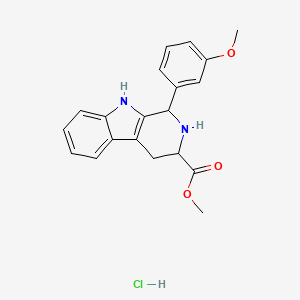

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

CAS No.:

Cat. No.: VC17464832

Molecular Formula: C20H21ClN2O3

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21ClN2O3 |

|---|---|

| Molecular Weight | 372.8 g/mol |

| IUPAC Name | methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H |

| Standard InChI Key | ACFFCLAMEBNMPK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of this compound is methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, reflecting its β-carboline core fused with a piperidine ring . The molecular formula is , with the following structural features:

-

A 3-methoxyphenyl substituent at position 1 of the tetrahydro-β-carboline skeleton.

-

A methyl ester group at position 3.

-

A hydrochloride salt improving stability and solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 372.8 g/mol | |

| Molecular Formula | ||

| Purity | ≥95% | |

| Solubility | Likely soluble in polar solvents (e.g., DMSO, methanol) |

Synthesis and Structural Optimization

Pictet–Spengler Reaction as the Primary Route

The compound is synthesized via the Pictet–Spengler reaction, a two-step process involving condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . In a typical procedure:

-

Tryptophan methyl ester reacts with 3-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane under reflux .

-

The intermediate undergoes acid-catalyzed cyclization to form the tetrahydro-β-carboline core .

-

The hydrochloride salt is precipitated by treating the freebase with hydrochloric acid .

This method, optimized in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), achieves high yields (>80%) due to HFIP’s dual role as a solvent and catalyst .

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies on analogous THβCs reveal that:

-

N1-substituents (e.g., 3-methoxyphenyl) enhance antifungal activity by improving lipid membrane interactions .

-

Ester groups at position 3 increase bioavailability compared to carboxylic acids .

-

Piperidine nitrogen substitutions influence potency; alkyl chains (e.g., octyl) outperform acyl groups in antifungal assays .

Biological Activities and Mechanisms

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear gloves; wash skin post-handling |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Exposure Management

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

-

Eye Contact: Rinse with water for 15 minutes; consult an ophthalmologist .

Research Applications and Future Directions

Current Uses

-

Antifungal Agent Development: As a lead compound for agricultural fungicides .

-

Neurological Studies: Probe for serotonin receptor binding assays .

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume